molecular formula C20H20Cl2F2N2O3S B2982856 4-Chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide CAS No. 2361749-59-7

4-Chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide

Cat. No. B2982856
CAS RN: 2361749-59-7
M. Wt: 477.35
InChI Key: GDQYWFKSYFWQBH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a benzenesulfonamide group, and a chlorodifluoromethoxy group. These functional groups could potentially give the compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole group is aromatic, meaning it has a stable ring of delocalized electrons. The benzenesulfonamide group would introduce polarity to the molecule, and the chlorodifluoromethoxy group would likely be quite reactive .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The indole group is relatively stable but can undergo electrophilic substitution at the 3-position. The benzenesulfonamide group could participate in a variety of reactions, including displacement by amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like sulfonamide could make it more soluble in polar solvents . The compound’s reactivity, stability, melting point, boiling point, etc., would all depend on the specific arrangement of atoms and functional groups .

Future Directions

The potential uses and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity (if any). It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

4-chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2F2N2O3S/c1-11-9-19(12(2)8-17(11)21)30(27,28)25-7-6-15-13(3)26-18-5-4-14(10-16(15)18)29-20(22,23)24/h4-5,8-10,25-26H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQYWFKSYFWQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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